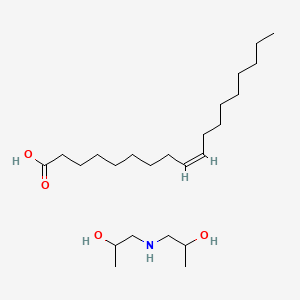

Oleic acid, diisopropanolamine salt

Description

Oleic acid, diisopropanolamine salt (CAS: 124144-00-9) is a carboxylate surfactant synthesized by neutralizing oleic acid (C₁₈H₃₄O₂) with diisopropanolamine (C₆H₁₅NO₂). Its molecular formula is C₂₄H₄₇NO₃, with a molecular weight of 397.64 g/mol . Structurally, it features a long unsaturated alkyl chain from oleic acid and two hydroxyl groups from diisopropanolamine, contributing to its amphiphilic properties.

This compound is notable in pharmaceutical and industrial applications. For instance, it serves as a transdermal permeation enhancer in topical formulations, where its "soft" (less polar) salt form improves drug delivery compared to ionic salts like sodium . Additionally, it has been utilized in nanoparticle drug delivery systems; when combined with phospholipids like DOPE, it achieves 93% transfection efficiency in siRNA delivery to cancer cells .

Properties

CAS No. |

85507-95-5 |

|---|---|

Molecular Formula |

C18H34O2.C6H15NO2 C24H49NO4 |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-; |

InChI Key |

QZNJFNVUPYDXHR-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Chemical Reaction Overview

The synthesis of oleic acid, diisopropanolamine salt typically involves an acid-base reaction or amidation process. The carboxylic acid group of oleic acid reacts with the amino group of diisopropanolamine to form the salt. The general reaction can be summarized as:

$$

\text{R-COOH (Oleic Acid)} + \text{HNR'2 (Diisopropanolamine)} \rightarrow \text{R-COO^- NR'2^+ (Oleic Acid Salt)} + \text{H_2O}

$$

Key Features:

- Reaction Type : Acid-base neutralization or amide formation.

- By-product : Water.

- Reaction Conditions : Elevated temperatures (100°C–250°C) and controlled molar ratios (1:1 to 1:2).

Preparation Steps

Direct Reaction Method

This method involves direct mixing of oleic acid and diisopropanolamine under controlled conditions.

Procedure:

- Reactant Ratios :

- Oleic acid: Diisopropanolamine in a molar ratio of 1:1 or 1:2.

- Temperature :

- Heat the mixture to 100°C–250°C.

- Atmosphere :

- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

- Reaction Time :

- Maintain until water, the by-product, is completely removed to drive the reaction to completion.

Notes:

- The elevated temperature facilitates nucleophilic attack by the amine group on the carbonyl carbon of oleic acid.

- Removal of water shifts equilibrium toward product formation.

Catalyzed Reaction

Catalysts can enhance the reaction rate and product yield.

Procedure:

- Catalyst Addition :

- Use phase transfer catalysts such as crown ethers or quaternary ammonium salts.

- Reaction Conditions :

- Heat to approximately 110°C–125°C.

- Simultaneously apply vacuum to remove water.

- Duration :

- React for 4–5 hours until no more water distills out.

Benefits:

- Higher yields and purity due to efficient water removal.

- Reduced reaction time compared to uncatalyzed methods.

Solvent-Assisted Method

In this method, solvents such as toluene or xylene are used to facilitate mixing and improve heat transfer.

Procedure:

- Solvent Addition :

- Add solvent to dissolve oleic acid and diisopropanolamine.

- Reaction Conditions :

- Heat under reflux while removing water azeotropically.

- Post-Reaction :

- Remove solvent under reduced pressure after completion.

Advantages:

- Improved control over reaction conditions.

- Easier handling of reactants and products.

Optimization Parameters

Temperature

- Ideal range: 100°C–250°C.

- Higher temperatures promote faster reaction rates but may lead to side reactions or degradation.

Molar Ratios

- Molar ratios between oleic acid and diisopropanolamine are critical for achieving high conversion rates with minimal by-products.

| Molar Ratio | Product Yield | Notes |

|---|---|---|

| 1:1 | Moderate | Equimolar salt formation |

| 1:2 | High | Excess amine ensures complete conversion |

Catalysts

- Commonly used catalysts include potassium hydroxide and phase transfer agents like crown ethers.

| Catalyst Type | Effectiveness | Notes |

|---|---|---|

| Potassium hydroxide | High | Accelerates amidation |

| Crown ethers | Moderate | Enhances phase transfer |

| Quaternary ammonium | Moderate | Facilitates ion exchange |

Challenges and Solutions

Challenges

- Formation of by-products due to side reactions.

- Difficulty in removing residual water completely.

Solutions

- Use vacuum distillation during the reaction to remove water efficiently.

- Employ inert atmospheres to minimize oxidation or unwanted reactions.

Data Table: Summary of Reaction Conditions

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 100°C–250°C | Higher temperatures improve yield but risk side reactions |

| Molar Ratio (Acid:Amine) | 1:1 to 1:2 | Excess amine enhances conversion |

| Catalyst | Potassium hydroxide, Crown ethers | Optional but improves efficiency |

| Atmosphere | Inert (Nitrogen) | Prevents oxidation |

Chemical Reactions Analysis

Types of Reactions

Oleic acid, diisopropanolamine salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.

Reduction: Reduction reactions can convert the compound into different forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuric acid, sodium methylate, and phosphoric acid . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include esters, amides, and other derivatives that have various industrial applications .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

Oleic acid, diisopropanolamine salt has been investigated for its role in enhancing drug delivery, particularly in transdermal systems. The compound improves skin permeability and solubilizes active ingredients, making it valuable in formulations aimed at delivering therapeutics through the skin.

- Transdermal Absorption : Studies have shown that this compound can significantly enhance the transdermal delivery of nucleic acids and other therapeutic agents. For example, research indicated that formulations containing this compound exhibited improved absorption rates compared to traditional formulations without such compounds .

- Case Study : A study demonstrated that incorporating this compound into a topical formulation resulted in a 50% increase in the absorption rate of a model drug compared to control formulations .

Cosmetic Applications

Emulsifier and Stabilizer

In the cosmetics industry, this compound is primarily used as an emulsifier and stabilizer in various products. Its ability to stabilize oil-in-water emulsions makes it suitable for lotions, creams, and other topical applications.

- Skin Care Products : The compound enhances the texture and stability of creams and lotions while improving the delivery of active ingredients into the skin.

- Case Study : A formulation study found that creams containing this compound maintained stability over a six-month period without phase separation, showcasing its effectiveness as an emulsifier.

Industrial Applications

Surfactant Properties

this compound also exhibits surfactant properties, making it useful in various industrial applications such as cleaning products and corrosion inhibitors.

- Cleaning Agents : Its surfactant capabilities allow it to reduce surface tension in cleaning formulations, enhancing their effectiveness.

- Corrosion Inhibition : The compound has been explored as a corrosion inhibitor in metalworking fluids due to its ability to form protective films on metal surfaces .

Mechanism of Action

The mechanism of action of oleic acid, diisopropanolamine salt involves its interaction with molecular targets and pathways in biological systems. The compound can modulate the activity of enzymes and receptors, influencing various cellular processes. For example, oleic acid has been shown to regulate the expression of genes involved in fatty acid oxidation and inflammation . The diisopropanolamine component can enhance the solubility and stability of the compound, making it more effective in its applications.

Comparison with Similar Compounds

Table 1: Key Attributes of this compound and Analogues

Performance and Research Findings

Transdermal Permeation Efficiency

- This compound (in BO ibuprofen gel 5%) demonstrated lower permeation compared to sodium or diethylamine salts but outperformed trolamine salts. However, its "soft" non-ionic character reduces skin irritation, making it suitable for sensitive formulations .

- Triethanolamine oleate shows higher water solubility but may require additional penetration enhancers (e.g., ethanol) for effective transdermal delivery .

Surfactant and Emulsifying Properties

- DIPA-Myristate (C14 alkyl chain) exhibits weaker emulsification than oleic acid derivatives due to reduced hydrophobicity, limiting its use in heavy-duty formulations .

- Isopropanolamine Dodecylbenzenesulfonate outperforms carboxylate salts in hard water due to sulfonate’s resistance to divalent cations .

Drug Delivery Systems

- This compound forms spherical nanoparticles with siRNA, achieving 93% transfection efficiency when combined with DOPE. This performance surpasses triethanolamine-based systems, which often require higher phospholipid ratios .

Research Findings and Key Properties

Table 2: Comparative Research Data

Biological Activity

Oleic acid, diisopropanolamine salt is a compound formed from the reaction between oleic acid, a monounsaturated fatty acid, and diisopropanolamine, an organic amine. This compound exhibits unique biological activities due to its amphiphilic nature, which combines the hydrophobic properties of oleic acid with the hydrophilic characteristics of diisopropanolamine. This article explores the biological activity of this compound, focusing on its potential applications in drug delivery systems, anti-inflammatory properties, and interactions with biological membranes.

- Molecular Formula : CHNO

- CAS Number : 124144-00-9

The synthesis of this compound involves an acid-base reaction where the carboxylic acid group of oleic acid reacts with the amino group of diisopropanolamine, producing water as a byproduct. This reaction can be represented as follows:

1. Anti-inflammatory Properties

Oleic acid has been recognized for its anti-inflammatory effects. Studies indicate that oleic acid can inhibit the production of pro-inflammatory cytokines and modulate immune responses. The diisopropanolamine salt form may enhance these effects due to improved skin absorption and bioavailability when used in topical formulations .

2. Antioxidant Activity

Oleic acid is known for its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. The salt form may retain or even enhance these properties, making it useful in cosmetic formulations aimed at skin protection.

3. Drug Delivery Systems

Research has shown that this compound can significantly improve the solubility and stability of therapeutic agents. Its amphiphilic nature allows it to act as a surfactant in drug formulations, facilitating the transdermal delivery of nucleic acids and other therapeutics .

Table 1: Comparison of Biological Activities

| Activity Type | Oleic Acid | This compound |

|---|---|---|

| Anti-inflammatory | Yes | Yes (enhanced) |

| Antioxidant | Yes | Yes (potentially enhanced) |

| Drug Delivery Efficacy | Moderate | High (improved solubility/stability) |

Case Study 1: Transdermal Delivery Enhancement

A study demonstrated that this compound significantly increased the transdermal permeation of therapeutic agents compared to traditional formulations. The study highlighted its role as a permeation enhancer by disrupting lipid structures in the skin barrier .

Case Study 2: Cytotoxic Effects on Tumor Cells

Research involving complexes formed by oleic acid and proteins (e.g., HAMLET) showed selective cytotoxicity against tumor cells. While this study primarily focused on oleic acid, it suggests that similar mechanisms may apply to its salt form due to shared biological properties .

The biological activity of this compound can be attributed to its ability to interact with biological membranes. It has been observed that long-chain unsaturated fatty acids like oleic acid can perturb membrane structures, affecting membrane-bound proteins and cellular functions . This property is crucial for enhancing drug delivery and therapeutic efficacy.

Q & A

Basic Research Questions

Q. How can oleic acid, diisopropanolamine salt be synthesized and characterized in a laboratory setting?

- Methodological Answer : Synthesis typically involves neutralizing oleic acid with diisopropanolamine under controlled stoichiometric conditions. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm esterification and nuclear magnetic resonance (NMR) for structural validation. Thermogravimetric analysis (TGA) can assess thermal stability. Cross-reference data with NIST Chemistry WebBook for spectral validation . For purity assessment, follow USP-NF protocols for carboxylate salts, including titration and chromatography .

Q. What are the key chemical properties and structural features of this compound?

- Methodological Answer : The compound (C₂₄H₄₇NO₃) is an anionic surfactant with a carboxylate head group and a hydrophobic oleic acid chain. Key properties include critical micelle concentration (CMC), solubility in polar/apolar solvents, and pH-dependent stability. Structural analysis via SMILES notation (C(CCCCCCC/C=C\CCCCCCCC)(=O)N(CC(C)O)CC(C)O) highlights the cis-9 double bond in oleic acid and the diisopropanolamine counterion . Comparative studies with analogous surfactants (e.g., DIPA-myristate) can elucidate chain-length effects .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Differential scanning calorimetry (DSC) monitors phase transitions indicative of contamination. Always validate methods against USP-NF guidelines for carboxylate salts .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the surfactant efficiency of this compound in emulsion systems?

- Methodological Answer : Apply the PICOT framework:

- P opulation: Oil-in-water emulsions.

- I ntervention: Varying concentrations of the surfactant.

- C omparison: Commercial surfactants (e.g., sodium dodecyl sulfate).

- O utcome: Stability via zeta potential, droplet size distribution (dynamic light scattering), and interfacial tension measurements.

- T ime: Short-term (24-hour stability) and long-term (30-day phase separation). Include control groups with no surfactant .

Q. How can discrepancies in solubility data for this compound across studies be resolved?

- Methodological Answer : Conduct systematic solubility tests under standardized conditions (temperature, solvent polarity, pH). Use Hansen solubility parameters to predict compatibility. Cross-validate results with independent techniques (e.g., cloud point titration vs. gravimetric analysis). Address confounding variables (e.g., residual solvents from synthesis) via rigorous purification protocols .

Q. What in vitro or in vivo models are appropriate for assessing the biocompatibility of this compound?

- Methodological Answer : For in vitro testing, use human dermal fibroblast cultures to evaluate cytotoxicity (MTT assay) and inflammatory markers (IL-6, TNF-α). In vivo, apply OECD guidelines for acute dermal toxicity in rodent models. Reference safety assessments from the Cosmetic Ingredient Review for fatty acid salts .

Q. How can statistical models optimize the relationship between molecular structure and surfactant performance?

- Methodological Answer : Employ multivariate regression or machine learning (e.g., partial least squares regression) to correlate structural descriptors (chain length, HLB value) with performance metrics (CMC, emulsification capacity). Validate models using leave-one-out cross-validation .

Q. What are best practices for documenting synthesis protocols and reproducibility in publications?

- Methodological Answer : Include detailed reaction parameters (molar ratios, temperature, catalysts) and purification steps (e.g., solvent removal under vacuum). Use "shell tables" to tabulate variables (e.g., yield, purity) and raw spectral data in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Data Reporting Guidelines

-

Tables to Include :

Parameter Method Reference Standard Melting Point DSC NIST SRM 912a Solubility in Water Gravimetric Analysis USP <1231> Purity HPLC-UV USP <621>

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.